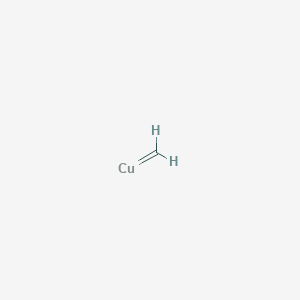
Methylidenecopper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylidenecopper is an organocopper compound with the chemical formula CuCH₂ It is a highly reactive species that plays a significant role in organometallic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylidenecopper can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with methyllithium in the presence of a ligand. The reaction typically occurs at low temperatures to stabilize the highly reactive this compound intermediate.
Industrial Production Methods
While this compound is primarily synthesized in laboratory settings for research purposes, industrial production methods are not well-documented due to its high reactivity and instability. advancements in organometallic chemistry may lead to more efficient production techniques in the future.
Chemical Reactions Analysis
Types of Reactions
Methylidenecopper undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) compounds.
Reduction: It can be reduced to elemental copper under certain conditions.
Substitution: this compound can participate in substitution reactions with various organic and inorganic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) compounds.
Reduction: Elemental copper.
Substitution: Various organocopper compounds depending on the substituents used.
Scientific Research Applications
Methylidenecopper has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: this compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of methylidenecopper involves its ability to form strong bonds with carbon atoms, facilitating various chemical transformations. The compound interacts with molecular targets through its copper center, which can undergo oxidation and reduction cycles, enabling it to participate in catalytic processes. The pathways involved in its reactions are complex and depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Copper(I) chloride (CuCl): A common precursor in the synthesis of methylidenecopper.
Copper(II) oxide (CuO): A product of the oxidation of this compound.
Organocopper compounds: Various organocopper compounds share similar reactivity and applications.
Uniqueness
This compound is unique due to its highly reactive nature and its ability to form strong carbon-copper bonds. This reactivity makes it a valuable intermediate in organic synthesis and catalysis, distinguishing it from other copper compounds that may be more stable but less reactive.
Properties
CAS No. |
108295-75-6 |
|---|---|
Molecular Formula |
CH2Cu |
Molecular Weight |
77.57 g/mol |
IUPAC Name |
methylidenecopper |
InChI |
InChI=1S/CH2.Cu/h1H2; |
InChI Key |
CLKUPZYLSZLSSN-UHFFFAOYSA-N |
Canonical SMILES |
C=[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















